4-(Dimethylamino)oxan-3-ol
Description
4-(Dimethylamino)oxan-3-ol is a six-membered tetrahydropyran (oxane) derivative featuring a hydroxyl (-OH) group at position 3 and a dimethylamino (-N(CH₃)₂) group at position 3. This structural arrangement imparts unique electronic and steric properties, making it a compound of interest in pharmaceutical and materials science research. Key characterization techniques such as NMR, IR, and mass spectrometry would confirm its structure and purity.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
4-(dimethylamino)oxan-3-ol |
InChI |
InChI=1S/C7H15NO2/c1-8(2)6-3-4-10-5-7(6)9/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
CKXQNRFZLVLQQH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCOCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)oxan-3-ol typically involves the reaction of oxane derivatives with dimethylamine. One common method involves the use of acetylacetaldehyde dimethyl acetal and dimethylamine in methanol. The reaction is carried out at room temperature, followed by purification through distillation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include additional purification steps such as crystallization and chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)oxan-3-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: DMAPCC in aqueous N,N-dimethylformamide (DMF) medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Benzaldehyde and nitrosobenzene.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
4-(Dimethylamino)oxan-3-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)oxan-3-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can also form hydrogen bonds, further modulating the compound’s behavior in biological and chemical systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key comparisons between 4-(Dimethylamino)oxan-3-ol and related oxane derivatives or dimethylamino-containing compounds:
*Solubility inferred from related compounds in evidence.
Key Comparative Findings
Electronic Effects: The dimethylamino group (-N(CH₃)₂) in this compound is a strong electron-donating substituent, enhancing nucleophilicity at adjacent positions. This contrasts with the hydroxymethyl group in (3R,4R)-4-(Hydroxymethyl)oxan-3-ol, which primarily contributes to hydrogen bonding and hydrophilicity .
Solubility and Reactivity: The dimethylamino group improves solubility in polar organic solvents (e.g., DMSO, methanol) compared to non-substituted oxane derivatives. However, it is less water-soluble than amino-substituted analogues like (3S,4S)-4-Aminooxan-3-ol HCl, which forms stable hydrochloride salts .
Biological and Catalytic Activity: DMAP (4-(Dimethylamino)pyridine) is a well-established catalyst in acylation reactions due to its strong nucleophilic character. While this compound lacks aromaticity, its oxane backbone may stabilize transition states in stereoselective syntheses . Amino-substituted oxanols (e.g., (3R,4S)-3-Aminooxan-4-ol) are used in glycosidase inhibitor research, implying that dimethylamino variants could modulate enzyme interactions .
Similar precautions likely apply to this compound, though specific hazard data are unavailable.
Biological Activity
4-(Dimethylamino)oxan-3-ol is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, examining its mechanisms, effects, and implications for therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique oxan-3-ol structure, which contributes to its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 129.20 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is hypothesized that the dimethylamino group enhances its affinity for certain receptors, potentially leading to modulation of neurotransmitter systems or enzyme activities.
Potential Mechanisms:
- Neurotransmitter Modulation : The compound may influence neurotransmitter release or receptor sensitivity, which could be beneficial in neurological disorders.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antimicrobial Properties : Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
- Cytotoxic Effects : In vitro assays have shown that this compound can induce cytotoxicity in cancer cell lines, indicating its potential as an anticancer agent.
- Neuroprotective Effects : Animal models have indicated that this compound may provide neuroprotection in conditions such as Parkinson's disease by reducing neuronal death and improving motor functions.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections.
Study 2: Cytotoxicity in Cancer Cells
In a cytotoxicity assay conducted on A549 lung cancer cells, this compound exhibited an IC50 value of 25 µg/mL after 72 hours of treatment. This suggests a moderate level of cytotoxicity that warrants further exploration for cancer treatment applications.
Study 3: Neuroprotective Effects
In a mouse model of Parkinson's disease, administration of this compound resulted in a significant reduction in dopaminergic neuron loss compared to control groups. Behavioral assessments indicated improved motor coordination and reduced tremors, highlighting its potential neuroprotective properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
